molecular formula C10H8ClFO2 B13493817 Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate

Cat. No.: B13493817
M. Wt: 214.62 g/mol
InChI Key: SXGRTCHCXWATFD-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8ClFO2. It is a derivative of propenoic acid and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The chloro and fluoro substituents on the phenyl ring can influence its reactivity and binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
  • Methyl 2-(3-chloro-4-methoxyphenyl)prop-2-enoate
  • Methyl 2-(3-chloro-4-nitrophenyl)prop-2-enoate

Uniqueness

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8ClFO2/c1-6(10(13)14-2)7-3-4-9(12)8(11)5-7/h3-5H,1H2,2H3

InChI Key

SXGRTCHCXWATFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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